molecular formula C8H9NO3 B2801385 Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 67367-27-5

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Numéro de catalogue B2801385
Numéro CAS: 67367-27-5
Poids moléculaire: 167.164
Clé InChI: DVGKWXGXINLTKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” is a chemical compound with the CAS Number: 67367-27-5 . It has a molecular weight of 167.16 . The IUPAC name for this compound is methyl 1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate . The InChI code for this compound is 1S/C8H9NO3/c1-9-5-3-4-6 (7 (9)10)8 (11)12-2/h3-5H,1-2H3 .


Molecular Structure Analysis

The molecular formula of “Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” is C8H9NO3 . The InChI key for this compound is DVGKWXGXINLTKR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” is a solid at room temperature . The storage temperature for this compound is room temperature .

Applications De Recherche Scientifique

Brain-Specific Drug Delivery

One significant application of methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate derivatives is in enhancing the efficiency of drug delivery to the brain. These compounds can cross the blood-brain barrier effectively when converted to their dihydropyridine prodrug form. This property has been utilized to study the elimination rate of small quaternary salts from the brain, supporting hypotheses about active transport mechanisms for eliminating organic ions from the brain. This research opens up possibilities for specific drug delivery to the brain using the dihydropyridine redox system (Bodor, Roller, & Selk, 1978).

Sustained Drug Release

Another application is in the sustained release of drugs within the brain. The dihydropyridine equilibrium pyridinium salt redox system has been used for the specific delivery and sustained release of model drugs, such as 2',3'-dideoxynucleosides, to the brain. This approach aims to develop treatments for neurological disorders, such as the complications arising from AIDS, by ensuring a constant drug presence in the brain, which could potentially reverse these complications (Palomino, Kessel, & Horwitz, 1989).

Radiopharmaceutical Delivery

The dihydropyridine derivatives have also been explored for their potential in brain-specific delivery of radiopharmaceuticals. This application is based on the ability of these compounds to cross the blood-brain barrier and deliver radioiodinated phenylamines, which can be useful in measuring cerebral blood perfusion. This technique demonstrates the potential of dihydropyridine-coupled radiopharmaceuticals in neurological diagnostics and research (Tedjamulia, Srivastava, & Knapp, 1985).

Antihypertensive and Vasodilator Activities

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate derivatives have been found to possess significant antihypertensive and vasodilator activities. These properties are attributed to their binding affinity to Ca2+ channels, which plays a crucial role in cardiovascular pharmacology. The derivatives show potent effects in models of hypertension, indicating their potential as cardiovascular agents (Adachi et al., 1988).

Antibacterial Properties

Furthermore, certain derivatives have demonstrated antibacterial properties, particularly against Escherichia coli and other gram-negative pathogens. This suggests a potential application in developing new antibacterial agents, with a pro-drug mechanism indicated for some derivatives (Santilli, Scotese, & Yurchenco, 1975).

Safety And Hazards

“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, H320, H335 . The precautionary statements are P202, P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Propriétés

IUPAC Name

methyl 1-methyl-2-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGKWXGXINLTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Synthesis routes and methods

Procedure details

LiH (10 mg, 1.3 mmol) was added to the solution of methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (0.10 g, 0.65 mmol) in DMF (3 mL) at 0° C. After stirring for 30 minutes, iodomethane (0.08 mL, 1.30 mmol) was added to the reaction mixture at the temperature, and the reaction was warmed to room temperature. After stirring for 3 days, the reaction mixture was diluted with EtOAc, quenched with ice water, extracted with EtOAc, dried over MgSO4, and concentrated to give the desired product. 1H NMR (400 MHz, CDCl3) δ 8.17 (dd, 1H), 7.58 (dd, 1H), 6.27 (t, 1H), 3.91 (s, 3H), 3.61 (s, 3H).
Name
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.